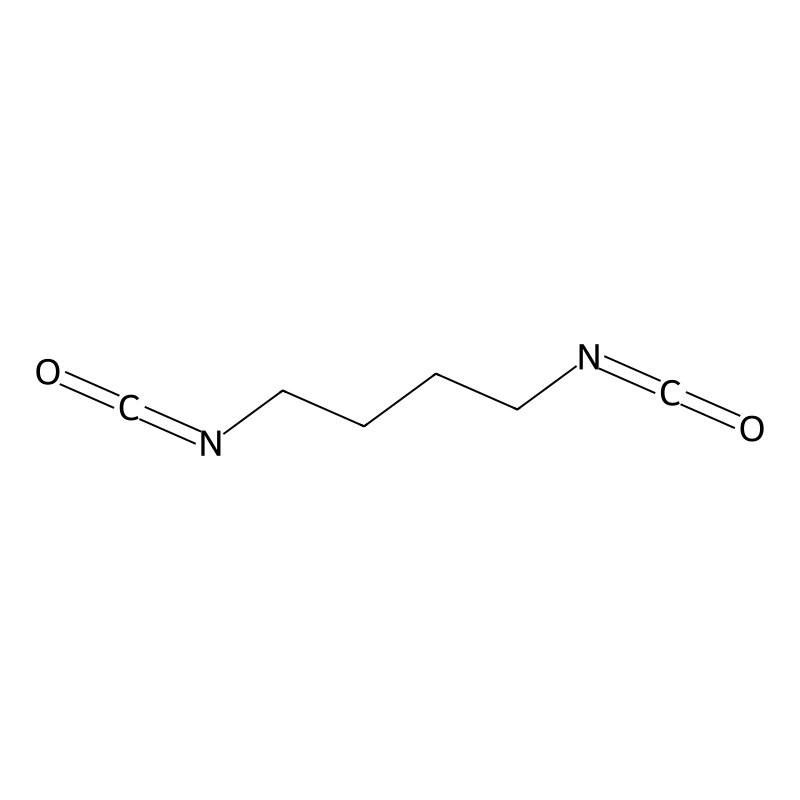

1,4-Diisocyanatobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Diisocyanatobutane is a chemical compound with the molecular formula C₆H₈N₂O₂ and a CAS number of 4538-37-8. It is classified as an isocyanate, which are reactive compounds that contain the isocyanate functional group (-N=C=O). This compound is a colorless to pale yellow liquid with a pungent odor. It is primarily used in the production of polyurethanes and other polymeric materials due to its ability to react with alcohols and amines, forming urethane linkages.

1,4-Diisocyanatobutane is known for its potential health hazards, including causing allergic skin reactions and serious eye irritation upon contact .

Polyurethane Synthesis

1,4-DIB acts as a key building block in the synthesis of polyurethanes []. These versatile polymers possess desirable properties like strength, elasticity, and resistance to chemicals and abrasions. Researchers utilize 1,4-DIB to create novel polyurethanes with specific characteristics for various applications, such as coatings, adhesives, and elastomers [].

The diisocyanate groups in 1,4-DIB react with polyols (molecules containing multiple hydroxyl groups) to form polyurethane linkages. This reaction allows for the creation of cross-linked networks, leading to the formation of strong and durable polyurethanes [].

Curing Agent for Epoxies

In some research studies, 1,4-DIB serves as a curing agent for epoxy resins. Epoxies are another class of polymers widely used in research due to their excellent adhesion properties and resistance to chemicals.

,4-DIB reacts with epoxy groups present in the resin, promoting cross-linking and solidification. This allows researchers to tailor the curing process and final properties of the epoxy material for specific applications.

- Reaction with Alcohols: It reacts with alcohols to form urethanes. This reaction is exothermic and can be utilized in the synthesis of polyurethane foams and elastomers.

- Reaction with Amines: When it interacts with amines, it can form ureas. This reaction also releases carbon dioxide gas, which can be hazardous if not properly managed.

- Polymerization: Under certain conditions, 1,4-diisocyanatobutane can polymerize to form linear or cross-linked polyurethanes, depending on the presence of polyols or other diisocyanates .

The biological activity of 1,4-diisocyanatobutane is primarily associated with its potential toxicity. It is known to cause respiratory irritation and sensitization in humans. Prolonged exposure can lead to respiratory issues such as asthma or other allergic reactions. Animal studies have shown that exposure may result in adverse effects on the immune system and reproductive toxicity .

1,4-Diisocyanatobutane can be synthesized through several methods:

- From 1,4-Butanediol: One common method involves the phosgenation of 1,4-butanediol. In this process, 1,4-butanediol reacts with phosgene to yield 1,4-diisocyanatobutane.

- Direct Synthesis: Another method includes the reaction of butylamine with phosgene in a controlled environment to produce the diisocyanate directly.

These synthesis methods require careful handling due to the toxicity of intermediates like phosgene .

1,4-Diisocyanatobutane has several industrial applications:

- Polyurethane Production: It is extensively used in the manufacture of flexible and rigid polyurethane foams for insulation materials, automotive parts, and furniture.

- Adhesives and Sealants: The compound serves as a key ingredient in adhesives and sealants due to its strong bonding properties.

- Coatings: It is also used in coatings for various surfaces, providing durability and resistance to environmental factors .

Studies on the interactions of 1,4-diisocyanatobutane focus on its reactivity with various functional groups. Research indicates that it can react vigorously with water and alcohols, leading to the release of carbon dioxide and potentially hazardous conditions if not properly managed. Additionally, studies have explored its interactions with biological systems, highlighting its allergenic potential and effects on human health .

Several compounds share structural similarities with 1,4-diisocyanatobutane. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,6-Diisocyanatohexane | C₈H₁₀N₂O₂ | Longer carbon chain; used in similar applications but offers different mechanical properties. |

| Toluene Diisocyanate | C₉H₆N₂O₂ | Aromatic compound; more commonly used in coatings and elastomers due to its stability. |

| Hexamethylene Diisocyanate | C₁₂H₁₈N₂O₂ | Higher molecular weight; provides flexibility in polyurethane applications but may have different toxicity profiles. |

Uniqueness of 1,4-Diisocyanatobutane

1,4-Diisocyanatobutane stands out due to its specific chain length which influences the properties of the resulting polymers. Its reactivity profile makes it particularly suitable for producing high-performance polyurethane materials that require precise mechanical characteristics .

Molecular Geometry and Bonding Characteristics

1,4-Diisocyanatobutane, also known as tetramethylene diisocyanate, possesses the molecular formula C₆H₈N₂O₂ with a molecular weight of 140.14 grams per mole [1] [2] [3]. The compound exhibits a linear aliphatic structure characterized by two terminal isocyanate functional groups (-N=C=O) connected by a four-carbon methylene chain [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 1,4-diisocyanatobutane, and it carries the Chemical Abstracts Service registry number 4538-37-8 [1] [2] [3].

The molecular geometry of 1,4-diisocyanatobutane features the distinctive isocyanate linkage (-N=C=O), which adopts a linear configuration similar to carbon dioxide due to its predominantly planar and linear arrangement [4]. Each isocyanate group contains a nitrogen atom bonded to a carbon atom through a double bond, with the carbon atom further connected to an oxygen atom via another double bond [1] [2]. This cumulative double bond system creates a highly polarized functional group that significantly influences the compound's reactivity profile [4].

The structural formula O=C=NCCCCN=C=O demonstrates the symmetrical arrangement of the molecule, where the central butane chain provides flexibility while the terminal isocyanate groups maintain their linear geometry [1] [5]. The compound's three-dimensional structure allows for conformational flexibility in the aliphatic chain, while the isocyanate termini remain rigid due to their cumulative double bond character [2] [6].

Table 1: Fundamental Molecular Properties of 1,4-Diisocyanatobutane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈N₂O₂ | [1] [2] |

| Molecular Weight | 140.14 g/mol | [1] [3] |

| Chemical Abstracts Service Number | 4538-37-8 | [1] [2] |

| International Union of Pure and Applied Chemistry Name | 1,4-diisocyanatobutane | [5] [7] |

| Simplified Molecular Input Line Entry System | O=C=NCCCCN=C=O | [1] [5] |

| International Chemical Identifier Key | OVBFMUAFNIIQAL-UHFFFAOYSA-N | [5] [7] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopic analysis of 1,4-diisocyanatobutane provides detailed structural confirmation through characteristic chemical shift patterns [8] [9]. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the methylene protons of the butane chain, with the isocyanate groups influencing the chemical environment of adjacent carbons [8] [9]. Technical-grade 1,4-diisocyanatobutane demonstrates nuclear magnetic resonance profiles that confirm structural integrity with purity levels exceeding 95.0 percent as determined by gas chromatography [9] [10].

The carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the carbonyl carbon atoms within the isocyanate functional groups and the aliphatic carbon atoms of the central chain [8] [9]. The nuclear magnetic resonance confirmation serves as a primary analytical method for structural verification in commercial preparations of 1,4-diisocyanatobutane [9] [10].

Infrared Spectral Analysis

Infrared spectroscopic characterization of 1,4-diisocyanatobutane reveals the characteristic asymmetric stretching vibration of the isocyanate functional group (-N=C=O) as the dominant spectral feature [11] [12] [4]. The asymmetric stretching mode typically appears between 2280 and 2240 wavenumbers, with 1,4-diisocyanatobutane specifically exhibiting this absorption at approximately 2277 wavenumbers [4]. This peak demonstrates exceptional intensity and breadth due to the substantial dipole moment associated with the isocyanate linkage [4].

The infrared spectrum serves as a definitive identification tool, as the isocyanate asymmetric stretch occupies a spectral region with minimal interference from other functional groups [11] [4]. Commercial specifications for 1,4-diisocyanatobutane require infrared spectral conformance as a quality control parameter, ensuring the presence and integrity of the isocyanate functional groups [11] [12] [7].

Table 2: Infrared Spectroscopic Characteristics of 1,4-Diisocyanatobutane

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Asymmetric N=C=O stretch | 2280-2240 | Very Strong | Isocyanate functional group |

| Aliphatic C-H stretch | 2800-3000 | Medium | Methylene groups |

| C-H bending | 1400-1500 | Medium | Alkyl chain deformation |

Thermodynamic Properties

Phase Transition Behavior

Comprehensive thermodynamic investigations of 1,4-diisocyanatobutane have been conducted using precision adiabatic vacuum calorimetry across the temperature range from 8 to 360 Kelvin [13] [14] [15]. The compound exhibits a well-defined melting point at 231.2 Kelvin (-41.95 degrees Celsius) with an associated enthalpy of fusion of 20.76 kilojoules per mole [13] [16] [15].

The phase transition from crystalline solid to liquid occurs with remarkable thermodynamic precision, as demonstrated by Smirnova and colleagues in their comprehensive calorimetric study [14] [15]. The enthalpy of fusion value of 20.76 ± 0.1 kilojoules per mole represents a moderately endothermic phase transition consistent with the molecular structure and intermolecular interactions of the compound [16] [15].

Heat capacity measurements reveal temperature-dependent behavior in both crystalline and liquid phases [14] [17]. In the liquid phase at 298.15 Kelvin, the molar heat capacity at constant pressure measures 225.1 ± 1.1 joules per mole per Kelvin [17]. The heat capacity exhibits a gradual increase with temperature, reaching 239.9 ± 1.2 joules per mole per Kelvin at 360 Kelvin [17].

Table 3: Thermodynamic Phase Transition Data for 1,4-Diisocyanatobutane

| Property | Value | Temperature (K) | Uncertainty | Reference |

|---|---|---|---|---|

| Melting Point | 231.2 K | - | - | [13] [15] |

| Enthalpy of Fusion | 20.76 kJ/mol | 231.2 | ±0.1 | [16] [15] |

| Heat Capacity (liquid) | 225.1 J/(mol·K) | 298.15 | ±1.1 | [17] |

| Heat Capacity (liquid) | 239.9 J/(mol·K) | 360.0 | ±1.2 | [17] |

Table 4: Temperature Dependence of Liquid Phase Heat Capacity

| Temperature (K) | Heat Capacity (J mol⁻¹ K⁻¹) | Uncertainty |

|---|---|---|

| 231.22 | 213.3 | ±1.1 |

| 250.00 | 216.3 | ±1.1 |

| 270.00 | 219.7 | ±1.1 |

| 298.15 | 225.1 | ±1.1 |

| 320.00 | 229.8 | ±1.1 |

| 350.00 | 237.3 | ±1.2 |

Solubility and Reactivity Parameters

1,4-Diisocyanatobutane demonstrates limited aqueous solubility due to its hydrophobic aliphatic chain and the reactive nature of isocyanate groups with water [18] [19]. The compound exhibits significant solubility in common organic solvents including chloroform, where it shows sparingly soluble behavior, and methanol, where it demonstrates slightly soluble characteristics [18] [19]. Enhanced solubility is observed in esters, ketones, and hydrocarbon solvents, making these preferred media for synthetic applications [19].

The density of 1,4-diisocyanatobutane measures 1.105 grams per milliliter at 25 degrees Celsius, indicating a compound slightly denser than water [1] [18] [10]. The refractive index ranges from 1.4510 to 1.4530 at 20 degrees Celsius and 589 nanometers, providing an additional physical characterization parameter [5] [11] [7].

Boiling point determinations show temperature ranges from 102-104 degrees Celsius at 14 millimeters of mercury pressure, demonstrating the compound's volatility under reduced pressure conditions [1] [18] [20]. At standard atmospheric pressure, the boiling point extends to approximately 220.5 degrees Celsius [21] [20].

The reactivity profile of 1,4-diisocyanatobutane centers on the highly electrophilic nature of the isocyanate functional groups [19] [22]. These groups readily undergo nucleophilic addition reactions with compounds containing active hydrogen atoms, including alcohols, amines, and water [19] [22]. The compound's dual functionality enables cross-linking reactions that form the basis for polyurethane synthesis and other polymer applications [19] [22].

Table 5: Physical and Chemical Properties of 1,4-Diisocyanatobutane

| Property | Value | Units | Reference |

|---|---|---|---|

| Density | 1.105 | g/mL at 25°C | [1] [18] |

| Refractive Index | 1.4510-1.4530 | at 20°C, 589 nm | [5] [11] |

| Boiling Point (reduced pressure) | 102-104 | °C at 14 mmHg | [1] [18] |

| Boiling Point (atmospheric) | 220.5 | °C at 760 mmHg | [21] |

| Flash Point | 106-107 | °C | [18] [19] |

| Solubility in Chloroform | Sparingly soluble | - | [18] |

| Solubility in Methanol | Slightly soluble | - | [18] |

The industrial production of 1,4-diisocyanatobutane relies primarily on well-established chemical processes, with the phosgene method dominating commercial manufacturing [1]. Industrial synthesis typically operates at temperatures ranging from 300-400°C under atmospheric pressure conditions, achieving conversion rates exceeding 95% [2]. The global market for 1,4-diisocyanatobutane was valued at approximately USD 150 million in 2024 and is projected to reach USD 250 million by 2033, reflecting a compound annual growth rate of 6.0% [3].

Traditional Phosgene Route

The conventional industrial method involves the reaction of 1,4-butanediamine with phosgene gas [4]. This process begins with the preparation of 1,4-butanediamine, which is subsequently treated with phosgene under controlled conditions [5]. The reaction proceeds through the formation of intermediate carbamoyl chlorides, which decompose to yield the desired diisocyanate and hydrogen chloride as a byproduct [2]. This method benefits from short reaction residence times of less than one minute and high space-time yields, making it economically attractive for large-scale production [1].

However, the phosgene route presents significant safety and environmental challenges due to the extreme toxicity of phosgene, which is classified as a chemical weapon [4]. The process generates substantial quantities of corrosive hydrogen chloride as a waste product, requiring specialized handling and disposal systems [6]. Despite these drawbacks, the phosgene method remains the predominant industrial approach due to its established infrastructure and economic efficiency [2].

Non-Phosgene Industrial Methods

Alternative industrial approaches focus on thermal decomposition of carbamates as a more environmentally benign production route [6]. The process involves two primary steps: catalyzed synthesis of diethyl 1,4-butanedicarbamate from 1,4-butanediamine and dimethyl carbonate, followed by thermal decomposition to yield 1,4-diisocyanatobutane [7]. Operating temperatures for carbamate decomposition range from 150-240°C with pressures between 1-80 bar, depending on the specific catalyst system employed [6].

The thermal decomposition process is highly endothermic and requires precise temperature control to achieve optimal conversion rates [6]. Bismuth-based catalysts, particularly bismuth oxide (Bi₂O₃), have demonstrated effectiveness in promoting carbamate decomposition while maintaining relatively low toxicity compared to traditional tin-based catalysts [8]. The reaction typically achieves conversion rates of 70-90% with residence times of 30 minutes to 2 hours [6].

Laboratory-Scale Synthetic Routes

Laboratory synthesis of 1,4-diisocyanatobutane employs diverse methodological approaches that prioritize safety, convenience, and synthetic flexibility over large-scale efficiency [9]. These methods often serve as stepping stones for developing scalable industrial processes or for specialized research applications requiring high-purity materials [10].

Hydroxamic Acid-Based Synthesis

The Lossen rearrangement represents a significant laboratory approach for synthesizing 1,4-diisocyanatobutane from readily available starting materials [9]. This method begins with the synthesis of 1,4-butanedihydroxamic acid from dimethyl adipate and hydroxylamine hydrochloride [9]. The hydroxamic acid is subsequently converted to its acetate derivative using acetic anhydride and N,N-diisopropylethylamine in dimethoxyethane solvent [9].

The thermal rearrangement step occurs at 180°C under vacuum conditions, resulting in the formation of 1,4-diisocyanatobutane with yields ranging from 77-84% [9]. This approach offers advantages in terms of reduced toxicity compared to phosgene methods and provides good control over reaction conditions [11]. The process can be conducted in standard laboratory glassware with appropriate safety precautions for handling volatile isocyanates [9].

Direct Synthetic Approaches

Small-scale synthesis can be accomplished through direct methods involving the reaction of 1,4-butanediamine with phosgene or phosgene equivalents such as diphosgene or triphosgene [4]. These reagents are preferred in laboratory settings due to their easier handling characteristics compared to gaseous phosgene [4]. The reaction is typically conducted in inert solvents such as toluene or dichloromethane at temperatures between 0-50°C [12].

Alternative laboratory methods employ carbonyldiimidazole (CDI) as a phosgene substitute, although this approach still relies on phosgene in the synthesis of CDI itself [4]. Recent developments have explored the use of carbon dioxide as a more sustainable carbon source, though these methods require harsh reaction conditions and specialized catalysts to overcome the kinetic inertia and thermodynamic stability of CO₂ [7].

Solvent-Free Approaches

One-shot polymerization methods have been adapted for laboratory-scale synthesis, particularly for preparing 1,4-diisocyanatobutane derivatives [13]. These approaches involve mixing all reactants simultaneously and allowing the reaction to proceed under controlled temperature conditions [13]. The method offers advantages in terms of reduced solvent waste and simplified purification procedures [13].

Catalytic vs. Non-Catalytic Reaction Systems

The choice between catalytic and non-catalytic approaches for 1,4-diisocyanatobutane synthesis involves careful consideration of reaction efficiency, selectivity, and economic factors [14].

Catalytic Systems

Catalytic synthesis methods primarily focus on the thermal decomposition of carbamate precursors using heterogeneous catalysts [6]. Zinc oxide (ZnO), bismuth oxide (Bi₂O₃), and aluminum oxide (Al₂O₃) have emerged as effective catalysts for promoting carbamate decomposition reactions [6]. These catalysts function by lowering the activation energy required for the thermal decomposition process, enabling reactions to proceed at more moderate temperatures [8].

Bismuth-based catalysts have gained particular attention due to their low toxicity profile compared to traditional organotin catalysts [15]. Bismuth trichloride (BiCl₃) demonstrates excellent catalytic activity for carbamate decomposition, with performance comparable to dibutyltin oxide while offering significantly reduced environmental and health concerns [15]. The catalyst operates through Lewis acid activation of the carbamate carbonyl group, facilitating the elimination reaction that generates the isocyanate product [8].

Montmorillonite K-10, a clay-based catalyst, has also shown promise for carbamate decomposition reactions [6]. The clay surface provides acidic sites that activate the carbamate substrate while offering advantages in terms of cost and environmental compatibility [6]. However, the presence of adsorbed water on the catalyst surface can lead to competitive hydrolysis reactions that reduce isocyanate yields [6].

Non-Catalytic Systems

Non-catalytic approaches rely primarily on thermal energy to drive the decomposition of carbamate precursors or the direct transformation of other substrates [14]. These methods typically require higher reaction temperatures, ranging from 200-300°C, to achieve reasonable conversion rates [14]. The thermal decomposition of O-methyl-N-alkylcarbamates has been studied extensively, with activation energies ranging from 120-150 kJ/mol for non-catalytic conditions [14].

The Lossen rearrangement can proceed under non-catalytic conditions when conducted at elevated temperatures [16]. Free hydroxamic acids can undergo rearrangement to isocyanates without external activating agents, though the reaction typically requires temperatures above 150°C and may suffer from competing side reactions [16]. The mechanism involves initial dehydration of the hydroxamic acid followed by migration of the alkyl group to the nitrogen center [11].

Non-catalytic systems offer advantages in terms of product purity, as there are no residual catalyst components to remove [14]. However, the higher temperature requirements often lead to increased energy consumption and potential thermal degradation of sensitive substrates [14]. The lack of catalytic control can also result in reduced selectivity and the formation of unwanted byproducts [6].

Comparative Performance Analysis

Catalytic systems generally demonstrate superior performance in terms of reaction rate and energy efficiency [6]. The use of appropriate catalysts can reduce reaction temperatures by 50-100°C compared to non-catalytic approaches while maintaining or improving conversion rates [15]. For example, bismuth oxide catalysis enables carbamate decomposition at 160-200°C with 80-95% conversion, compared to 250-300°C required for non-catalytic thermal decomposition [8].

The selectivity advantages of catalytic systems are particularly pronounced in the suppression of side reactions such as isocyanate dimerization and trimerization [6]. These competing reactions become more prevalent at the higher temperatures required for non-catalytic processes, leading to reduced yields of the desired monomeric diisocyanate product [17].

Reaction Kinetics and Mechanistic Studies

Understanding the kinetic behavior and reaction mechanisms of 1,4-diisocyanatobutane synthesis is crucial for process optimization and scale-up considerations [18].

Thermal Decomposition Kinetics

The thermal decomposition of carbamate precursors follows first-order kinetics with respect to carbamate concentration [14]. Kinetic studies have determined activation energies ranging from 120-150 kJ/mol for the decomposition of diethyl 1,4-butanedicarbamate to 1,4-diisocyanatobutane [14]. The pre-exponential factor varies significantly depending on the specific reaction conditions and presence of catalysts [14].

Temperature profiling studies reveal that the decomposition reaction exhibits a strong dependence on temperature, with conversion rates doubling for every 10-15°C increase in reaction temperature within the optimal range [14]. The reaction proceeds through a concerted mechanism involving simultaneous breaking of the C-O bond and formation of the C=N double bond [6].

Mathematical modeling of the thermal decomposition process has been developed using both analytical and computational approaches [14]. The COMSOL Multiphysics software suite has been employed to create detailed reactor models that account for heat transfer, mass transfer, and chemical kinetics in non-isothermal tubular reactors [14]. These models enable prediction of conversion profiles and optimization of reactor design parameters [14].

Catalytic Mechanism Studies

Catalytic decomposition of carbamates proceeds through a different mechanistic pathway compared to thermal decomposition [6]. The catalyst surface provides acidic sites that coordinate with the carbamate oxygen atoms, activating the C-O bond toward cleavage [8]. Bismuth-based catalysts operate through a Lewis acid mechanism, where the bismuth center accepts electron density from the carbamate carbonyl group [15].

The catalytic cycle involves initial adsorption of the carbamate substrate onto the catalyst surface, followed by activation of the C-O bond through coordination [6]. The elimination step generates the isocyanate product and an alcohol molecule, with the catalyst regenerating its active site for subsequent turnovers [8]. The overall process exhibits pseudo-first-order kinetics with respect to carbamate concentration when the catalyst surface is not saturated [6].

Side Reaction Mechanisms

Competitive reactions play a significant role in determining the overall efficiency of 1,4-diisocyanatobutane synthesis [6]. Hydrolysis of isocyanate groups by trace moisture leads to the formation of primary amines and carbon dioxide [6]. This reaction is particularly problematic because the resulting amines can further react with unreacted isocyanate groups to form substituted ureas [6].

Isocyanate dimerization and trimerization represent additional side reactions that reduce product yields [17]. Dimerization leads to the formation of uretidinedione rings, while trimerization produces isocyanurate structures [17]. These reactions become more prevalent at elevated temperatures and can be suppressed through appropriate catalyst selection and reaction condition optimization [6].

The reaction between isocyanates and unconverted carbamate substrates represents another potential side reaction pathway [6]. This process generates mixed carbamate-urethane products that are difficult to separate from the desired diisocyanate [6]. Kinetic modeling indicates that this reaction becomes significant when carbamate conversion exceeds 80%, suggesting optimal operating conditions that balance conversion and selectivity [6].

Polymerization Kinetics

When 1,4-diisocyanatobutane reacts with diols or polyols, the polymerization kinetics follow autocatalytic behavior rather than simple nth-order kinetics [19]. The activation energy for polyurethane formation using methylene diphenyl diisocyanate has been measured at 46.34 kJ/mol with a pre-exponential factor of 1.01 × 10⁶ min⁻¹ [19]. Similar kinetic parameters are expected for 1,4-diisocyanatobutane polymerization reactions.

The autocatalytic nature of the polymerization arises from the formation of urethane groups that can hydrogen bond with incoming reactants, effectively concentrating the reactive species and accelerating the reaction rate [19]. This behavior necessitates careful temperature control during polymerization to prevent runaway reactions and ensure uniform product properties [19].

| Synthesis Method | Temperature (°C) | Pressure (bar) | Catalysts Used | Yield (%) | Scale |

|---|---|---|---|---|---|

| Industrial Phosgene Route | 300-400 | Atmospheric | None | 85-95 | Industrial |

| Thermal Decomposition of Carbamates | 150-240 | 1-80 | ZnO, Bi₂O₃, Al₂O₃ | 70-90 | Pilot/Industrial |

| Lossen Rearrangement | 180 | Atmospheric | Acetic anhydride | 77-84 | Laboratory |

| Laboratory Synthesis from Hydroxamic Acid | 70-80 | Atmospheric | N,N-diisopropylethylamine | 60-84 | Laboratory |

| Direct Catalytic Method | 160-200 | 1-5 | Metal complexes | 65-95 | Laboratory |

| Non-catalytic Thermal Method | 200-300 | Atmospheric | None | 40-60 | Laboratory |

| Reaction Type | Activation Energy (kJ/mol) | Reaction Order | Rate Constant |

|---|---|---|---|

| Thermal decomposition of carbamates | 120-150 | 1-2 | Temperature dependent |

| Phosgene reaction with diamine | 40-60 | 1 | High |

| Lossen rearrangement | 100-130 | 1 | Medium |

| Catalytic synthesis | 80-120 | 1-2 | Catalyst dependent |

| Polymerization with alcohols | 46.3 | Autocatalytic | 1.01 × 10⁶ min⁻¹ |

XLogP3

GHS Hazard Statements

H302 (60.94%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (60.94%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (39.06%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (39.06%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H332 (60.94%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (39.06%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard